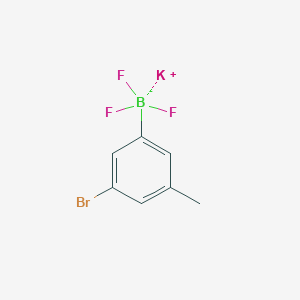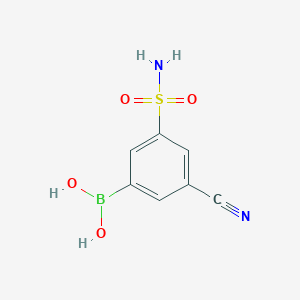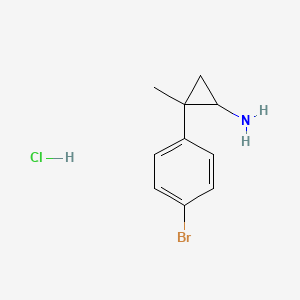
Potassium (3-bromo-5-methylphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable under oxidative conditions, and the bromine and methyl groups add unique reactivity profiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-bromo-5-methylphenyl)trifluoroboranuide typically involves the reaction of 3-bromo-5-methylphenylboronic acid with potassium hydrogen fluoride (KHF2) in an aqueous medium. The reaction proceeds as follows:
3-bromo-5-methylphenylboronic acid+KHF2→potassium (3-bromo-5-methylphenyl)trifluoroboranuide+H2O
The reaction is usually carried out at room temperature and requires careful control of pH to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates, including potassium (3-bromo-5-methylphenyl)trifluoroboranuide, involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include additional purification steps such as recrystallization to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Typically, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
Major Products
The major products of these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the aryl group of potassium (3-bromo-5-methylphenyl)trifluoroboranuide with another aryl halide.
Aplicaciones Científicas De Investigación
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism by which potassium (3-bromo-5-methylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 3-bromophenyltrifluoroborate
- Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide is unique due to the presence of both bromine and methyl groups, which provide distinct reactivity profiles compared to other trifluoroborates. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
Propiedades
Fórmula molecular |
C7H6BBrF3K |
|---|---|
Peso molecular |
276.93 g/mol |
Nombre IUPAC |
potassium;(3-bromo-5-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
LJZDPTVVOPPOPH-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC(=C1)Br)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)

amine hydrochloride](/img/structure/B13460613.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)


![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)

![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)




![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
